B1152061 6-keto Prostaglandin F1α Quant-PAK

6-keto Prostaglandin F1α Quant-PAK

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Description

Overview of Eicosanoids and Prostanoids in Biological Systems

Eicosanoids are a group of signaling molecules derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. hmdb.ca This family includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, all of which are potent, locally acting molecules with profound physiological effects even at very low concentrations. hmdb.ca Prostaglandins and thromboxanes are collectively known as prostanoids. hmdb.ca These substances are synthesized in nearly all mammalian cells, with the exception of erythrocytes, and are involved in a vast array of biological processes. hmdb.ca Their functions are mediated through G-protein coupled receptors located on the cell surface. hmdb.ca

Prostanoids play a critical role in both maintaining homeostasis and mediating pathological responses. They are key players in inflammation, blood clotting, blood pressure regulation, and the induction of labor. The diverse actions of prostanoids are highlighted by the contrasting effects of different members of the family; for instance, while some prostaglandins promote inflammation, others are involved in its resolution.

6-keto Prostaglandin (B15479496) F1α as a Stable Metabolite of Prostacyclin (PGI2)

Prostacyclin (PGI2) is a powerful vasodilator and a potent inhibitor of platelet aggregation, primarily produced by the vascular endothelium. caymanchem.com However, PGI2 is chemically unstable, with a very short half-life of only 2-3 minutes in biological systems, after which it undergoes spontaneous, non-enzymatic hydrolysis to form 6-keto Prostaglandin F1α. caymanchem.comabcam.com This conversion makes direct measurement of PGI2 challenging.

The resulting metabolite, 6-keto Prostaglandin F1α, is chemically stable and serves as a reliable surrogate for quantifying PGI2 production. abcam.comcaymanchem.com Following its formation, 6-keto Prostaglandin F1α is further metabolized to 2,3-dinor-6-keto PGF1α, which has a half-life of approximately 30 minutes. caymanchem.comnih.gov The measurement of these stable metabolites provides a more accurate assessment of in vivo PGI2 synthesis. caymanchem.com

Significance of 6-keto Prostaglandin F1α as a Research Biomarker

The instability of PGI2 makes its direct quantification in biological samples impractical. abcam.com Consequently, researchers rely on measuring its stable and inactive hydrolysis product, 6-keto Prostaglandin F1α, to assess PGI2 levels. caymanchem.comnih.gov The concentration of 6-keto Prostaglandin F1α in plasma, urine, and other biological fluids directly correlates with the rate of PGI2 synthesis. nih.govresearchgate.net This makes it an invaluable biomarker in a variety of research contexts, from studies on cardiovascular disease to inflammation. hmdb.canih.gov

The measurement of 6-keto Prostaglandin F1α is typically performed using sensitive techniques such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA). abcam.comnih.gov These methods allow for the accurate quantification of this metabolite in various sample types, including serum, plasma, urine, and cell culture media. abcam.com

Scope of Academic Inquiry into 6-keto Prostaglandin F1α Research

The utility of 6-keto Prostaglandin F1α as a biomarker has led to its application across a wide spectrum of biomedical research. In cardiovascular research, it is used to investigate conditions such as essential hypertension and the vascular complications of diabetes. nih.govnih.gov Studies have shown that patients with essential hypertension have lower plasma levels of 6-keto-PGF1α compared to normotensive individuals, suggesting a potential role for reduced prostacyclin in the pathophysiology of the disease. nih.gov Conversely, elevated levels have been observed in critically ill patients, including those with major trauma or sepsis, and have been associated with a poor prognosis. nih.govnih.gov

In the field of inflammation research, 6-keto Prostaglandin F1α levels are monitored to assess the effects of anti-inflammatory drugs. nih.gov For example, research has demonstrated that certain nonsteroidal anti-inflammatory drugs (NSAIDs) can significantly deplete gastric mucosal levels of 6-keto-PGF1α, which is a measure of prostacyclin. nih.gov Furthermore, its role is being investigated in diverse conditions such as pulmonary hypertension, rheumatoid arthritis, and even certain types of cancer. hmdb.camedchemexpress.comnih.gov

Detailed Research Findings

Research AreaKey FindingsSample Types AnalyzedAssociated Conditions
Cardiovascular DiseaseReduced plasma levels observed in essential hypertension. nih.gov Elevated levels linked to poor outcomes in septic shock. nih.govPlasma, Serum, UrineEssential Hypertension, Sepsis, Trauma, Diabetic Angiopathy nih.govnih.govnih.govnih.gov
InflammationNSAID administration can decrease gastric mucosal levels. nih.gov Elevated in rheumatoid arthritis. medchemexpress.comGastric Mucosa, Plasma, UrineRheumatoid Arthritis, Gastritis nih.govmedchemexpress.com
Pulmonary HypertensionProstacyclin and its analogs are used in treatment. nih.govPlasmaPulmonary Arterial Hypertension nih.gov
OncologyElevated levels have been noted in certain gynecologic cancers. hmdb.canih.govPlasmaGynecologic Cancers hmdb.ca

Properties

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 6 Keto Prostaglandin F1α

Precursor: Arachidonic Acid Metabolism and Prostaglandin (B15479496) H2 Formation

The biosynthetic cascade begins with arachidonic acid, a 20-carbon polyunsaturated fatty acid typically esterified in the phospholipids (B1166683) of cell membranes. youtube.com In response to various stimuli, phospholipase A2 enzymes release arachidonic acid from the membrane, making it available for enzymatic conversion. youtube.comresearchgate.net

The key enzyme in the initial stage is Prostaglandin H synthase (PGHS), which possesses two distinct catalytic activities: a cyclooxygenase (COX) and a peroxidase activity. youtube.comwikipedia.org The COX activity incorporates two molecules of oxygen into arachidonic acid to form the unstable intermediate, Prostaglandin G2 (PGG2). wikipedia.orgnih.gov Subsequently, the peroxidase function of PGHS reduces the hydroperoxy group on PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2). wikipedia.orgresearchgate.net PGH2 is a pivotal branch-point intermediate in the synthesis of all prostaglandins (B1171923) and thromboxanes. researchgate.netwikipedia.orgnih.gov

Enzyme/StepSubstrateProductKey Function
Phospholipase A2Membrane PhospholipidsArachidonic AcidReleases precursor fatty acid
Prostaglandin H Synthase (COX activity)Arachidonic AcidProstaglandin G2 (PGG2)Oxygenation and cyclization
Prostaglandin H Synthase (Peroxidase activity)Prostaglandin G2 (PGG2)Prostaglandin H2 (PGH2)Reduction of hydroperoxy group

Enzymatic Conversion to Prostacyclin (PGI2) via Prostacyclin Synthase

Once formed, Prostaglandin H2 can be metabolized by several different isomerase enzymes to produce a range of prostanoids. The synthesis of prostacyclin (PGI2) is specifically catalyzed by the enzyme prostacyclin synthase (PTGIS), also known as CYP8A1. wikipedia.orgnih.gov This enzyme is a member of the cytochrome P450 superfamily and is predominantly located in vascular endothelial and smooth muscle cells. wikipedia.orgnih.gov Prostacyclin synthase efficiently rearranges the endoperoxide structure of PGH2 to form the bicyclic structure of PGI2. researchgate.netwikipedia.org PGI2 is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation known. hmdb.cacaymanchem.com

Non-Enzymatic Hydrolysis of Prostacyclin to 6-keto Prostaglandin F1α

Prostacyclin (PGI2) is chemically unstable in aqueous solution, with a short half-life of approximately 2-3 minutes. caymanchem.com It undergoes rapid, non-enzymatic hydrolysis to form its more stable, and biologically inactive, metabolite, 6-keto Prostaglandin F1α. hmdb.cacaymanchem.comcaymanchem.com Due to the fleeting existence of PGI2, the measurement of 6-keto Prostaglandin F1α levels in plasma and urine is widely used as a reliable index of endogenous prostacyclin production. caymanchem.comcaymanchem.comnih.gov

Subsequent Metabolism of 6-keto Prostaglandin F1α and Its Metabolites

Following its formation, 6-keto Prostaglandin F1α is further metabolized into several other compounds before excretion. The metabolic pathway involves processes such as beta-oxidation, dehydrogenation, and reduction. nih.gov

One of the primary metabolic routes for 6-keto Prostaglandin F1α is through beta-oxidation of the carboxylic acid side chain. This process removes a two-carbon unit, resulting in the formation of 2,3-dinor-6-keto Prostaglandin F1α. nih.gov This compound is recognized as a major urinary metabolite of prostacyclin and its measurement is often used to assess systemic PGI2 synthesis. nih.govresearchgate.netfoodb.ca

Another significant metabolic transformation involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, a common step in prostanoid inactivation. This is often followed by the reduction of the double bond between C-13 and C-14. nih.gov In cats and rabbits, 6-keto PGF1α has been shown to be rapidly converted to 6,15-diketo-13,14-dihydroprostaglandin F1α. nih.gov This metabolite has also been identified in humans. nih.gov

Studies involving the infusion of labeled prostacyclin and 6-keto PGF1α in human volunteers have led to the identification of additional urinary metabolites. These findings indicate a complex metabolic cascade involving multiple enzymatic steps. nih.gov Key identified metabolites include:

dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid

dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid

dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid nih.gov

These compounds represent further steps of beta- and omega-oxidation, highlighting the extensive enzymatic processing that 6-keto Prostaglandin F1α undergoes before its ultimate elimination from the body. nih.gov

MetabolitePrecursorKey Metabolic Process
2,3-dinor-6-keto Prostaglandin F1α6-keto Prostaglandin F1αBeta-oxidation
6,15-diketo-13,14-dihydro Prostaglandin F1α6-keto Prostaglandin F1α15-hydroxy dehydrogenation and double bond reduction
Other dinor and diketo derivatives6-keto Prostaglandin F1αFurther beta- and omega-oxidation

Regulatory Mechanisms of Prostacyclin Biosynthesis Affecting 6-keto Prostaglandin F1α Levels

Prostacyclin (PGI2) is a biologically active lipid molecule derived from arachidonic acid. Due to its short half-life of about 42 seconds, it is rapidly hydrolyzed to a more stable, inactive metabolite, 6-keto prostaglandin F1α (6-keto PGF1α). wikipedia.org Therefore, the levels of 6-keto PGF1α in biological fluids are often measured as a reliable indicator of prostacyclin production. The biosynthesis of prostacyclin is a tightly controlled process, regulated at multiple levels to ensure vascular homeostasis. This regulation involves a series of enzymatic steps, beginning with the release of arachidonic acid from membrane phospholipids, followed by its conversion to prostaglandin H2 (PGH2) and finally to prostacyclin. The key enzymes in this pathway are phospholipase A2 (PLA2), cyclooxygenase (COX), and prostacyclin synthase (PGIS). nih.gov

The regulation of this pathway occurs at several levels, including transcriptional control of the enzymes, post-transcriptional modifications, and direct enzymatic activation or inhibition by various physiological and pathological stimuli.

Transcriptional Regulation

The expression of the genes encoding the enzymes for prostacyclin synthesis is a critical control point. The two isoforms of cyclooxygenase, COX-1 and COX-2, are subject to different regulatory mechanisms. nih.gov

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is considered responsible for the physiological, "house-keeping" functions of prostaglandins, including the basal production of prostacyclin for cardiovascular homeostasis. pnas.orgnih.gov While generally considered constitutive, some studies have found that its expression can be regulated by factors like shear stress and certain growth factors in endothelial cells. ahajournals.org

Cyclooxygenase-2 (COX-2): In contrast to COX-1, COX-2 is typically undetectable in most tissues under normal conditions. pnas.org Its expression is highly inducible in response to a wide range of stimuli, including inflammatory cytokines (e.g., interleukin-1α), growth factors, shear stress, and bacterial lipopolysaccharides (LPS). nih.govpnas.orgahajournals.org This induction leads to a significant and sustained increase in prostaglandin production at sites of inflammation and vascular injury. nih.gov The promoter region of the COX-2 gene contains binding sites for various transcription factors, such as NF-κB, which are activated by inflammatory signals. nih.gov

Prostacyclin Synthase (PGIS): The expression of PGIS, the terminal enzyme in the prostacyclin pathway, is also regulated. wikipedia.org Studies have shown that its expression can be upregulated by shear stress in vascular endothelial cells. ahajournals.org Conversely, in certain pathological conditions like lung cancer, PGIS expression can be downregulated through epigenetic mechanisms such as CpG methylation in the promoter region of its gene. nih.gov Genetic variations, specifically single nucleotide polymorphisms in the PGIS promoter, have also been shown to affect its transcriptional activity. nih.gov

GeneRegulation TypeKey RegulatorsEffect on Prostacyclin Synthesis
COX-1 Constitutive / InducibleShear Stress, Growth Factors nih.govahajournals.orgBasal and stimulated production
COX-2 InducibleCytokines (IL-1α), LPS, Growth Factors, Shear Stress, NF-κB nih.govpnas.orgahajournals.orgMarkedly increased production during inflammation/injury
PGIS Inducible / EpigeneticShear Stress ahajournals.org, CpG Methylation nih.govIncreased or decreased production

Post-Transcriptional and Enzymatic Regulation

Beyond the level of gene expression, the activity of the enzymes involved in prostacyclin biosynthesis is subject to rapid, short-term regulation.

Phospholipase A2 (PLA2) Activation: The initial step, the release of arachidonic acid from the cell membrane, is catalyzed by PLA2. The activity of cytosolic PLA2 is tightly regulated by intracellular calcium (Ca2+) concentrations and phosphorylation by protein kinases. nih.govresearchgate.net Vasoactive stimuli can trigger a rapid increase in intracellular Ca2+, leading to the translocation and activation of PLA2. researchgate.net For example, thrombin activates PLA2 through a mitogen-activated protein kinase (MAPK) pathway, leading to a rapid burst of prostacyclin synthesis. nih.gov Certain fatty acids, such as oleic acid and linoleic acid, can also increase intracellular Ca2+ in vascular smooth muscle cells, thereby stimulating 6-keto-PGF1α production. ahajournals.orgnih.gov

Enzymatic Activity and Inactivation: The activity of cyclooxygenase enzymes can be modulated. For instance, the activation of Protein Kinase C (PKC) can potentiate prostacyclin production induced by calcium-mobilizing agents like arginine vasopressin. physiology.org However, the COX enzymes are also subject to a unique form of self-inactivation. During the process of converting arachidonic acid, oxidizing species are formed that can irreversibly damage the enzyme, leading to a refractory period where the cell cannot produce more prostacyclin until new enzyme is synthesized. nih.gov

Substrate Availability: The availability of the substrate, arachidonic acid, is a rate-limiting step. pnas.org As described above, PLA2 activation is key. Furthermore, the balance between prostacyclin and its physiological antagonist, thromboxane (B8750289) A2, is crucial. Both are synthesized from the same precursor, PGH2. wikipedia.org The relative expression and activity of PGIS versus thromboxane synthase in a given cell type will determine the primary product formed. bioscientifica.com

Regulatory MechanismTarget EnzymeKey FactorsEffect on Prostacyclin Synthesis
Phosphorylation cPLA2Mitogen-activated protein kinase (MAPK) nih.govActivation
Intracellular Calcium cPLA2Vasoactive stimuli, Oleic Acid, Linoleic Acid nih.govahajournals.orgnih.govActivation
Protein Kinase C Downstream of receptorPhorbol esters, Arginine Vasopressin physiology.orgPotentiation
Suicide Inactivation COX-1 / COX-2Oxidizing species from AA conversion nih.govInhibition

Influence of Physiological and Pathological States

The regulation of prostacyclin biosynthesis is highly context-dependent, varying with the physiological or pathological state of the tissue.

Vascular Shear Stress: The flow of blood over endothelial cells creates a frictional force known as shear stress. This is a potent physiological stimulus for prostacyclin release. Shear stress induces a biphasic increase in prostacyclin production: an initial rapid release followed by a sustained, long-term increase. ahajournals.org This long-term phase is mediated by the upregulation of COX-1, COX-2, and PGIS mRNA and protein levels. ahajournals.org

Inflammation: During inflammation, the induction of COX-2 by pro-inflammatory cytokines leads to a dramatic increase in the production of prostaglandins, including prostacyclin. nih.govpnas.org This contributes to the vasodilation and modulation of leukocyte activity seen in inflammatory responses.

Ischemia-Reperfusion: Following a period of cerebral ischemia, there is a delayed but significant induction of PGIS expression in the brain, particularly in endothelial cells and neurons. nih.gov This upregulation of PGIS may serve a protective role by increasing the production of vasodilatory and anti-platelet aggregating prostacyclin. nih.gov

Pregnancy: Prostacyclin pathways are adapted during pregnancy to regulate vascular homeostasis. nih.gov

Physiological and Pathophysiological Research Contexts of 6 Keto Prostaglandin F1α

Research on Vascular Homeostasis and Endothelial Function

The prostacyclin pathway, with 6-keto-PGF1α as its indicator, is a key area of investigation in the maintenance of cardiovascular health. Endothelial cells are the primary source of PGI2, which plays a protective role in the vasculature. nih.govnih.gov

Vasodilatory Mechanisms Associated with Prostacyclin Pathway Activity

Prostacyclin is a potent vasodilator, and its effects are mediated through the activation of the prostacyclin (IP) receptor on vascular smooth muscle cells. cvpharmacology.com This binding initiates a signaling cascade involving Gs-protein activation and an increase in intracellular cyclic AMP (cAMP). youtube.comnih.gov Elevated cAMP levels lead to the inhibition of myosin light chain kinase, resulting in reduced phosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation. cvpharmacology.com This mechanism is crucial for regulating blood pressure and blood flow. youtube.com

Research in pulmonary arterial hypertension (PAH) has highlighted the significance of the prostacyclin pathway. In PAH, there is a downregulation of the prostacyclin metabolic pathway, with decreased levels of prostacyclin synthase in the pulmonary arteries. pahinitiative.com This imbalance contributes to vasoconstriction and increased cell growth in the pulmonary vasculature. pahinitiative.com Consequently, therapies that mimic the effects of endogenous prostacyclin are utilized to induce vasodilation and inhibit smooth muscle cell proliferation. pahinitiative.com

Table 1: Key Mediators in Vascular Tone Regulation

MediatorPrimary SourcePrimary Effect on Vascular ToneMechanism of Action
Prostacyclin (PGI2) Endothelial CellsVasodilationIncreases cAMP, leading to smooth muscle relaxation. youtube.comnih.gov
Thromboxane (B8750289) A2 (TXA2) PlateletsVasoconstrictionCounteracts the effects of PGI2. nih.gov
Nitric Oxide (NO) Endothelial CellsVasodilationActs through cGMP-dependent mechanisms. cvpharmacology.com
Endothelin Endothelial CellsVasoconstrictionPromotes smooth muscle proliferation. nih.gov

Platelet Aggregation Modulation in Research Models

Prostacyclin is a powerful inhibitor of platelet aggregation, a critical process in thrombosis and hemostasis. mdpi.com It exerts its anti-aggregatory effects by increasing cAMP levels within platelets, which in turn prevents platelet activation and the formation of blood clots. youtube.com The balance between the anti-aggregatory effects of PGI2 and the pro-aggregatory effects of thromboxane A2 (TXA2), which is primarily derived from platelets, is essential for maintaining vascular health. nih.govnih.gov

Studies investigating essential hypertension have shown a significant decrease in plasma 6-keto-PGF1α concentrations, indicating reduced prostacyclin levels, alongside increased plasma TXB2 (the stable metabolite of TXA2) and heightened platelet aggregation. nih.gov These findings suggest that an imbalance in the prostacyclin and thromboxane pathways may contribute to the pathophysiology of hypertension. nih.gov Research has also demonstrated that 6-keto-PGE1, a metabolite of 6-keto-PGF1α, possesses potent anti-aggregatory properties, similar in potency to PGI2 itself. nih.gov

Investigation of Inflammatory Processes and Eicosanoid Cascades

Prostaglandins (B1171923), including prostacyclin, are key mediators in the inflammatory response. They are derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes and are part of the complex eicosanoid cascade. nih.govnih.gov

Role in Acute and Chronic Inflammatory Models

During inflammation, the synthesis of prostaglandins like PGI2 and PGE2 is significantly increased. researchgate.net While often associated with pro-inflammatory processes, PGI2 also exhibits anti-inflammatory properties. youtube.com It can inhibit leukocyte adhesion, a crucial step in the inflammatory cascade. nih.gov

In models of acute inflammation, such as carrageenin-induced pleurisy in rats, a marked increase in the levels of PGE2 and 6-keto-PGF1α is observed in the inflammatory exudate. nih.gov This indicates a significant upregulation of the prostaglandin (B15479496) synthesis pathway during the acute inflammatory response. Furthermore, in conditions like septic shock, elevated plasma levels of 6-keto-PGF1α have been observed, suggesting a potential role for increased PGI2 formation in the systemic inflammatory response. nih.gov

Interaction with Cyclooxygenase (COX) Enzymes

The production of prostacyclin is dependent on the activity of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2). nih.gov There are two major isoforms of COX: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation and vascular injury. nih.govnih.gov

In vivo studies have indicated that COX-2 is the predominant source of PGI2. nih.gov The induction of COX-2 in endothelial cells, for instance by hypoxia, can lead to the liberation of 6-keto-PGF1α. nih.gov Research has also shown that certain fatty acids can stimulate the production of 6-keto-PGF1α through a COX-dependent pathway, suggesting a link between lipid metabolism and the prostacyclin pathway. ahajournals.orgresearchgate.netnih.gov The inhibition of COX enzymes by non-steroidal anti-inflammatory drugs (NSAIDs) can, therefore, impact the production of prostacyclin and its downstream effects. researchgate.net

Renal Physiology and Prostanoid Research

Prostaglandins play a vital role in regulating various aspects of kidney function, including renal hemodynamics, renin release, and the balance of water and salt. oncotarget.comunmc.edu The measurement of 6-keto-PGF1α provides a means to study the role of the prostacyclin pathway in renal physiology and pathophysiology.

In the kidney, PGI2 and PGE2 are the primary vasodilatory prostaglandins, influencing renal blood flow and glomerular filtration rate. unmc.edu Studies in dogs have shown that various stimuli, such as renal arterial constriction and the infusion of angiotensin II, can increase the release of both PGE2 and 6-keto-PGF1α from the kidneys. nih.gov This suggests a coordinated role for these prostaglandins in response to changes in renal perfusion.

Research into kidney diseases has also implicated the prostacyclin pathway. For instance, in patients with cirrhosis and ascites, urinary excretion of 6-keto-PGF1α is significantly higher in those without functional renal failure compared to those with it. nih.gov This suggests that renal hemodynamics in cirrhosis may depend on a balance between vasoconstrictor systems and the renal production of vasodilator prostaglandins like PGI2. nih.gov Furthermore, studies on pre-eclampsia have shown significantly lower urinary excretion of 6-keto-PGF1α in pre-eclamptic women compared to normal pregnant women, indicating a potential role for reduced prostacyclin production in the pathophysiology of this condition. nih.gov The metabolism of PGI2 and 6-keto-PGF1α to other compounds like 6-keto-PGE1 has also been observed in the kidneys of some species, adding another layer of complexity to the renal prostanoid system. nih.gov

Table 2: Urinary Excretion of 6-keto-PGF1α in Different Clinical Conditions

ConditionFindingImplicationReference
Pre-eclampsia Significantly lower urinary 6-keto-PGF1α in pre-eclamptic women.Reduced prostacyclin production may contribute to the pathophysiology. nih.gov
Cirrhosis with Ascites (without renal failure) Significantly higher urinary 6-keto-PGF1α compared to normal subjects.Suggests a compensatory increase in renal vasodilator prostaglandins. nih.gov
Cirrhosis with Functional Renal Failure Normal or reduced urinary 6-keto-PGF1α.An imbalance between vasoconstrictors and vasodilators may contribute to renal dysfunction. nih.gov

Influence on Renal Blood Flow Regulation in Experimental Systems

The role of prostaglandins in regulating renal blood flow is complex, involving a balance between vasoconstrictor and vasodilator agents to maintain renal hemodynamics. While PGI2 (inferred from 6-keto PGF1α levels) is known as a renal vasodilator, direct studies on 6-keto PGF1α itself have shown it to be largely inactive in this regard.

In experimental studies using anesthetized dogs, various stimuli that increase prostaglandin synthesis—such as renal arterial constriction and ureteral occlusion—led to a significant release of both Prostaglandin E2 (PGE2) and 6-keto PGF1α from the kidneys. nih.gov However, the ratio of PGE2 to 6-keto PGF1α release remained fixed at approximately 2.5:1, suggesting a coordinated but distinct regulation. nih.gov Further studies investigating the direct effects of these compounds found that intrarenal infusions of 6-keto PGF1α had no effect on either renal blood flow or renin secretion rate in dogs. nih.gov This contrasts sharply with its precursor PGI2 and the related metabolite 6-keto-PGE1, both of which demonstrated significant renal vasodilator and renin-stimulating properties. nih.gov

These findings suggest that while the production of PGI2 (and thus 6-keto PGF1α) is an integral part of the renal response to hemodynamic changes, 6-keto PGF1α itself does not appear to be an active mediator of renal blood flow regulation.

CompoundExperimental SystemObserved Effect on Renal Blood Flow (RBF)Observed Effect on Renin Secretion Rate (RSR)
6-keto Prostaglandin F1αAnesthetized Dog (intrarenal infusion)No effectNo effect
Prostacyclin (PGI2)Anesthetized Dog (intrarenal infusion)Increased RBF (vasodilation)Significantly augmented RSR
6-keto Prostaglandin E1Anesthetized Dog (intrarenal infusion)Increased RBF (vasodilation)Significantly augmented RSR (~5x more potent than PGI2)

Alterations in Urinary Prostanoid Excretion in Animal Studies

Measuring the urinary excretion of prostanoids provides a non-invasive method to assess systemic and renal prostaglandin synthesis. Animal models have been instrumental in elucidating how these excretion patterns change in various pathophysiological states.

In a rat model mimicking preeclampsia, a condition characterized by pregnancy-induced hypertension, significant alterations in urinary prostanoid levels were observed. nih.gov Healthy pregnant rats showed significantly elevated urinary concentrations of 6-keto PGF1α, Thromboxane B2 (TxB2), and PGE2 compared to non-pregnant controls. However, in hypertensive pregnant rats with experimentally reduced uteroplacental blood flow, the urinary levels of these prostaglandins dropped to levels even below those of the non-pregnant controls. nih.gov The decrease was particularly pronounced for the vasodilatory prostaglandins, 6-keto PGF1α and PGE2, compared to the vasoconstrictive TxB2. nih.gov This shift in the balance of vasoactive prostanoids is believed to contribute to the hypertensive state.

Animal GroupUrinary 6-keto PGF1α LevelUrinary PGE2 LevelUrinary TxB2 LevelPathophysiological State
Non-Gravid Control RatsBaselineBaselineBaselineNormotensive
Gravid Control RatsSignificantly ElevatedSignificantly ElevatedSignificantly ElevatedNormotensive
Hypertensive Gravid RatsBelow Non-Gravid Control LevelsBelow Non-Gravid Control LevelsBelow Non-Gravid Control LevelsHypertensive, Proteinuric

Studies in Bone Metabolism Research (e.g., 6-keto Prostaglandin E1)

Prostaglandins are potent, locally acting regulators of bone metabolism, capable of stimulating both bone formation and bone resorption. nih.govpnas.org Research in this area has often focused on the E-series prostaglandins, but metabolites of PGI2 have also been investigated for their effects on bone.

Mechanisms of Bone Resorption Modulation in Organ Culture Models

Organ culture models, typically using fetal rat long bones, have been essential for studying the direct effects of various compounds on bone resorption. In these systems, bone resorption is often measured by the release of previously incorporated radioactive calcium (⁴⁵Ca). nih.govnih.gov

Studies have shown that while many prostaglandins can stimulate bone resorption, their potencies vary widely. Prostaglandins of the E series are generally the most potent stimulators. nih.gov Research specifically examining PGI2 metabolites revealed that 6-keto Prostaglandin E1 (6-keto-PGE1) is an active stimulator of bone resorption in fetal rat long bone organ culture. nih.govnih.gov It stimulated the release of ⁴⁵Ca over a concentration range of 10⁻⁹ to 10⁻⁵ M. nih.gov

In contrast, 6-keto Prostaglandin F1α demonstrates very little to no activity in stimulating bone resorption in these models. nih.gov One study characterized 6-keto PGF1α as only a partial agonist, as it did not produce a maximal resorptive response and its effects were not dose-related. nih.gov This suggests that the metabolic pathway of PGI2 is a critical determinant of its ultimate effect on bone, with the conversion to 6-keto-PGE1, rather than 6-keto PGF1α, being the route that leads to a potent bone-resorbing agent.

CompoundActivity in Bone Resorption (Organ Culture)Relative Potency
Prostaglandin E2 (PGE2)Potent StimulatorHigh
6-keto Prostaglandin E1 (6-keto-PGE1)Effective StimulatorModerate (1/12th of PGE2)
6-keto Prostaglandin F1α (6-keto-PGF1α)Little to no activity / Partial agonistVery Low

Research on Other Biological Systems and Organ Functions

The measurement of 6-keto PGF1α has been applied to research in numerous other organ systems, reflecting the widespread physiological and pathophysiological roles of its parent compound, PGI2.

Pulmonary System Studies

In the pulmonary system, the balance of prostaglandins is crucial for maintaining vascular tone. PGI2 is a potent pulmonary vasodilator. In newborns with idiopathic respiratory distress syndrome (IRDS), plasma levels of 6-keto PGF1α were found to be significantly higher on the first day of life compared to healthy preterm controls. nih.gov These elevated levels correlated with the severity of hypoxia, suggesting that increased PGI2 production may be a compensatory mechanism to counteract the pulmonary vasoconstriction characteristic of the syndrome. nih.gov

Conversely, in animal models of pulmonary hypertension induced by monocrotaline (B1676716) pyrrole (B145914) (MCTP), the release of 6-keto PGF1α from isolated, perfused lungs was not significantly affected by the treatment. nih.gov This was in contrast to Thromboxane B2 (the stable metabolite of the vasoconstrictor Thromboxane A2), which was elevated in the later stages of the disease. nih.gov This suggests that a failure to increase or maintain PGI2 production, rather than an absolute deficiency, may contribute to the pathology.

Gastrointestinal System Investigations

Prostaglandins play a protective role in the gastric mucosa. Chronic Chagas' disease can lead to the destruction of the gut's intrinsic neurons, and it has been associated with an increased prevalence of chronic gastritis. nih.gov To investigate whether this was linked to a reduction in protective prostaglandins, a study measured 6-keto PGF1α levels in gastric antral mucosa biopsies from patients with Chagas' disease and compared them to controls. nih.gov While patients with Chagas' disease had a significantly higher incidence of moderate or severe gastritis, the levels of 6-keto PGF1α in their gastric mucosa were only slightly, and not statistically significantly, lower than in the control group. nih.gov This finding suggests that the gastric pathology in Chagas' disease is not primarily driven by a significant reduction in local PGI2 synthesis.

Nervous System Research

6-keto Prostaglandin F1α (6-keto-PGF1α), the stable hydrolysis product of prostacyclin (PGI2), serves as a critical marker for PGI2 biosynthesis and is implicated in various physiological and pathophysiological processes within the nervous system. caymanchem.com Research in this area has explored its role in cerebrovascular diseases, neural injury, and neurodegenerative conditions.

Studies have demonstrated that the levels of 6-keto-PGF1α can be altered in response to neurological insults. For instance, in the context of traumatic peripheral nerve injury, the production of 6-keto-PGF1α, along with Prostaglandin E2 (PGE2), is significantly elevated. nih.gov This increase is mediated by cyclooxygenase-2 (COX-2) activity. nih.gov In contrast, research on cerebrovascular disease has revealed significantly lower plasma levels of 6-keto-PGF1α in patients compared to control subjects. nih.gov

In the realm of cerebral ischemia, the concentration of 6-keto-PGF1α has been shown to increase significantly in specific brain regions, such as the caudate nucleus and dorsal hippocampus, following prolonged ischemic events. researchgate.net This suggests a potential role for the prostacyclin pathway in the brain's response to ischemic injury. However, it is noteworthy that in one study, while CNS-specific PGI2 receptor ligands demonstrated neuroprotective effects against ischemic damage, 6-keto-PGF1α itself did not exhibit such properties. nih.gov

Furthermore, investigations into neurodegenerative conditions have also touched upon the prostacyclin pathway. In a model of Alzheimer's disease, for example, while prostacyclin was found to modulate disease pathology, the direct actions of 6-keto-PGF1α were not the primary focus. frontiersin.org Similarly, in Lesch-Nyhan syndrome, a rare genetic disorder with neurological manifestations, patients were found to have significantly low plasma levels of 6-keto-PGF1α. nih.gov

The table below summarizes key research findings regarding 6-keto Prostaglandin F1α in the context of nervous system research.

Interactive Data Table: Research Findings on 6-keto Prostaglandin F1α in Nervous System Research

Research AreaFindingModel/SubjectReference
Traumatic Nerve Injury Elevated production of 6-keto-PGF1α following injury.Sciatic nerve explants nih.gov
Cerebrovascular Disease Significantly lower plasma levels of 6-keto-PGF1α.Human patients nih.gov
Cerebral Ischemia Significantly increased concentrations in the caudate nucleus and dorsal hippocampus after prolonged ischemia.Spontaneously hypertensive rats researchgate.net
Neuroprotection Did not show direct neuroprotective effects against ischemic damage.In vitro and in vivo (gerbils) nih.gov
Lesch-Nyhan Syndrome Significantly low plasma levels of 6-keto-PGF1α.Human patients nih.gov

Applications of 6 Keto Prostaglandin F1α Quantification in Experimental Research Models

In Vitro Cellular and Tissue Culture Studies

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of prostacyclin production and its effects. The quantification of 6-keto-PGF1α in cell and tissue culture supernatants is a cornerstone of these studies.

Analysis of Cellular Prostacyclin Production and Regulation

The measurement of 6-keto-PGF1α is instrumental in understanding how different cell types synthesize prostacyclin and how this process is regulated. For instance, studies on rat granulosa cells have utilized 6-keto-PGF1α quantification to demonstrate that these cells can synthesize PGI2. nih.gov Research has shown that both luteinizing hormone (LH) and its agonist, as well as arachidonic acid, stimulate the production of 6-keto-PGF1α in these cells, suggesting PGI2 as a potential mediator of hormonal actions in the preovulatory follicle. nih.gov

Assessment of Endothelial Cell Responses

Endothelial cells are a primary source of prostacyclin in the vasculature. caymanchem.com Quantifying 6-keto-PGF1α production by cultured endothelial cells is a key method for assessing their response to various stimuli. One study investigated the effect of serum from diabetic patients on prostacyclin production by human endothelial cells. nih.gov The results, based on radioimmunoassay of 6-keto-PGF1α, revealed that serum from diabetic individuals caused a significantly lower production of prostacyclin compared to serum from healthy controls, highlighting a potential link to diabetic microangiopathy. nih.gov

Investigating Vascular Smooth Muscle Cell Prostanoid Synthesis

Vascular smooth muscle cells (VSMCs) also contribute to the prostanoid milieu of the blood vessel wall. Research has employed 6-keto-PGF1α measurement to explore prostanoid synthesis in these cells. A study examining the effects of different fatty acids on primary cultures of human VSMCs found that oleic and linoleic acids significantly increased 6-keto-PGF1α levels. ahajournals.orgnih.gov This suggests that certain non-esterified fatty acids (NEFAs) can stimulate cyclooxygenase (COX) product formation in VSMCs. nih.gov

Table 1: Effect of Fatty Acids on 6-keto-PGF1α Production in Vascular Smooth Muscle Cells

Treatment (100 μmol/L)Fold Increase in 6-keto-PGF1αStatistical Significance (P-value)
Oleic Acid~2.5<0.05
Linoleic Acid~2.5<0.05
Stearic AcidNo significant changeNot Applicable
Elaidic AcidNo significant changeNot Applicable
Data derived from a study on primary cultures of VSMCs. ahajournals.org

Studies on Isolated Organ Systems

Quantification of 6-keto-PGF1α is also valuable in studies involving isolated organ systems, providing insights into tissue-specific prostanoid production. For example, research on the human pregnant uterus, decidua, and amnion has measured the in vitro production of various prostaglandins (B1171923), including 6-keto-PGF1α. nih.gov These studies found that the pregnant myometrium produced significantly more 6-keto-PGF1α than the decidua, amnion, or non-pregnant myometrium. nih.gov Interestingly, the production of 6-keto-PGF1α was lower during labor, in contrast to the increased production of prostaglandin (B15479496) F. nih.gov

In Vivo Animal Model Investigations

In vivo animal models are indispensable for studying the systemic and local roles of prostacyclin in a complex physiological environment. The measurement of 6-keto-PGF1α in biological fluids from these models provides crucial data.

Rodent Models (e.g., Rats, Mice) for Systemic and Local Prostanoid Assessment

Rodent models are widely used to investigate the biosynthesis and function of prostanoids. Early research focused on identifying the metabolic pathways of arachidonic acid. A study using rat stomach homogenates was instrumental in the isolation and structural elucidation of 6-keto-PGF1α, demonstrating its formation from arachidonic acid via the prostaglandin endoperoxide synthetase pathway. nih.gov This foundational work established 6-keto-PGF1α as a key metabolite in this pathway. nih.gov More recent studies in mice have utilized LC-MS/MS-based metabolomics to show upregulation of COX-2 products, including by inference 6-keto-PGF1α, in acute spinal cord injury. caymanchem.com Another study in mice demonstrated that inhibiting microsomal prostaglandin E synthase-1 ameliorated acute lung injury, with likely alterations in the prostanoid profile that would include 6-keto-PGF1α. caymanchem.com

Table 2: Investigated Tissues and Fluids for 6-keto-PGF1α Quantification in Rodent Models

Rodent ModelTissue/Fluid AnalyzedResearch Focus
RatStomach HomogenatesBiosynthesis of 6-keto-PGF1α from arachidonic acid. nih.gov
RatGranulosa Cells (in vitro from immature rats)Hormonal regulation of PGI2 synthesis. nih.gov
MouseSpinal Cord TissueArachidonic acid metabolism following acute injury. caymanchem.com
MouseLung TissueRole of prostanoids in acute lung injury. caymanchem.com
Genetic Knockout and Transgenic Models

Genetic manipulation in animal models, such as mice, offers a powerful tool to dissect the function of specific genes involved in prostanoid synthesis. By measuring 6-keto Prostaglandin F1α, researchers can assess how the absence or alteration of a specific enzyme affects the prostacyclin pathway. For instance, studies in mice heterozygous for cyclooxygenase-2 (COX-2) have utilized prostanoid measurements to understand the enzyme's role in physiological processes. hmdb.ca

Furthermore, detailed metabolic studies in mice have identified the major urinary metabolites of the prostacyclin pathway, including 2,3-dinor-6-keto-PGF1α. nih.gov This provides a noninvasive method to track the enzymatic conversion of fatty acids like eicosapentaenoic acid (EPA) into PGI3 (a type of prostacyclin) and subsequently to its metabolites. nih.gov Quantifying these specific metabolites in knockout or transgenic models allows for an unbiased assessment of how genetic changes impact the utilization of different fatty acid precursors by cyclooxygenases. nih.gov

Pharmacological Intervention Studies

Quantification of 6-keto Prostaglandin F1α is essential in studies evaluating the effects of pharmacological agents on the prostacyclin pathway. These studies often measure changes in metabolite levels following drug administration to understand the mechanism of action and therapeutic potential.

For example, research in rat granulosa cells demonstrated that luteinizing hormone (LH) and a potent gonadotropin-releasing hormone (LHRH) agonist stimulated a four-fold increase in 6-keto Prostaglandin F1α synthesis, indicating that PGI2 may mediate hormonal actions in the preovulatory follicle. nih.gov In contrast, vasoactive agents like histamine (B1213489) and angiotensin II had no stimulatory effect. nih.gov

In human studies, the infusion of prostacyclin (PGI2) leads to a corresponding linear increase in plasma 6-keto Prostaglandin F1α concentrations. nih.gov After stopping the infusion, the levels decrease rapidly, with a half-life of about 30 minutes. nih.gov The impact of cyclooxygenase inhibitors, such as aspirin, has also been assessed by measuring this metabolite in various models, including rabbit kidneys and human clinical trials. nih.gov

Other Animal Species in Preclinical Research

A variety of animal species are used in preclinical research to model human physiology and disease, with 6-keto Prostaglandin F1α quantification being a common analytical endpoint.

Canine Models: In studies using mongrel dogs to evaluate vascular graft endothelialization, serum levels of 6-keto-PGF1α were monitored. nih.gov Grafts seeded with CD34+ cells showed significantly higher concentrations of 6-keto-PGF1α compared to control groups, suggesting that the new endothelial cells were actively synthesizing PGI2. nih.gov

Ovine Models: Research in sheep has provided significant insights into reproductive and fetal physiology. During late pregnancy, concentrations of 6-keto-PGF1α were measured in various uterine tissues. nih.gov Following induced labor with adrenocorticotropin (ACTH), levels of the metabolite were significantly elevated in the cotyledons and chorioallantois. nih.gov Studies on the lamb ductus arteriosus have also shown that 6-keto-PGF1α is the major prostaglandin synthesized from arachidonic acid in this tissue. nih.gov

Rodent Models: Rats are frequently used to study prostacyclin biosynthesis. For example, methods have been developed to quantify 6-keto-PGF1α released from individual rat aortas, confirming its production in vascular tissue. nih.gov

Rabbit Models: Rabbits have been used to study the development of the vascular system and the effects of diet. One study investigated the synthesis of 6-keto-PGF1α in the aorta from birth to adulthood, finding that PGI2 synthesis from endogenous sources increased with age while synthesis from exogenous arachidonic acid decreased. nih.gov

Assessment of Prostacyclin Biosynthesis in Response to Physiological Stimuli

Measuring 6-keto Prostaglandin F1α is a direct method for assessing the body's production of prostacyclin in response to various physiological and pathological stimuli. Since PGI2 is a potent vasodilator and inhibitor of platelet aggregation, understanding its regulation is crucial. hmdb.caontosight.ai

For example, in human septic shock, plasma levels of 6-keto-PGF1α are significantly elevated, particularly in non-survivors, suggesting that a massive increase in PGI2 formation plays a role in the pathophysiology of this condition. nih.gov Similarly, elevated plasma levels have been reported in animals with induced septic shock. hmdb.ca Hormonal stimuli, as seen with LH in rat granulosa cells, also trigger a marked increase in PGI2 synthesis, reflected by higher 6-keto-PGF1α levels. nih.gov

Monitoring Prostanoid Profiles in Disease Progression Models

Tracking changes in 6-keto Prostaglandin F1α over time is a valuable tool in disease progression models, which aim to create quantitative signatures of a disease's course. ontosight.aigithub.io This is particularly relevant for vascular diseases, where the balance between the vasodilator prostacyclin and the vasoconstrictor thromboxane (B8750289) A2 is critical. nih.gov

In canine models of vascular graft implantation, monitoring serum 6-keto-PGF1α and thromboxane B2 (the stable metabolite of thromboxane A2) over 100 days helped researchers understand the process of endothelialization and the risk of thrombosis. nih.gov Elevated levels of 6-keto-PGF1α are also associated with conditions like epidemic hemorrhagic fever, acute obstructive suppurative cholangitis, and certain gynecologic cancers, making it a potential biomarker for monitoring these diseases. hmdb.ca

Comparative Analysis of 6-keto Prostaglandin F1α Levels Across Different Research Sample Types

The choice of biological matrix can significantly influence the measured concentration of metabolites. For 6-keto Prostaglandin F1α, both plasma and serum are commonly used, but they are not interchangeable.

Plasma and Serum Analysis

Plasma is the liquid component of blood in which blood cells are suspended, obtained by centrifugation of blood collected in an anticoagulant tube. Serum is the fluid that remains after blood has been allowed to clot and the clot is removed. The coagulation process itself can influence metabolite concentrations.

A large-scale study comparing metabolite profiles found that concentrations were generally higher in serum than in plasma. plos.org Of 122 metabolites analyzed, 104 had significantly higher concentrations in serum. This suggests that the coagulation cascade and platelet activation during serum preparation may release certain metabolites, potentially leading to higher measured levels. plos.org While both matrices show good reproducibility, plasma has been noted to be slightly more stable, possibly due to a less complex collection procedure. plos.org

Interactive Data Table: 6-keto-PGF1α Levels in Canine Vascular Grafts

This table displays the serum concentrations of 6-keto-PGF1α in canine models with two types of vascular grafts (PTFE and Dacron), comparing control groups with experimental groups where grafts were seeded with CD34+ cells. Data is derived from a study on graft endothelialization. nih.gov

Graft TypeGroupDay 10 (pg/L)
PTFE Experimental (CD34+ seeded)135 ± 6.01
Control80.5 ± 4.35
Dacron Experimental (CD34+ seeded)145 ± 6.54
Control81.2 ± 5.10

Interactive Data Table: Plasma 6-keto-PGF1α in Human Septic Shock

This table shows the median and range of central venous plasma concentrations of 6-keto-PGF1α in patients with septic shock and in control subjects without sepsis. Data is from a study investigating the role of prostacyclin in septic shock. nih.gov

Patient GroupNumber of SubjectsMedian Plasma 6-keto-PGF1α (pg/mL)Range (pg/mL)
Septic Shock (Non-survivors) 822931 to 21,998
Septic Shock (Survivors) 63022 to 194
Control (Not septic or in shock) 3<4<4

Urinary Excretion Monitoring

Monitoring the urinary excretion of 6-keto PGF1α and its metabolites is a non-invasive method to assess systemic PGI2 production. This approach has been utilized in various animal models to understand the role of PGI2 in different conditions.

In studies involving rats, urinary levels of 6-keto PGF1α have been measured to investigate its involvement in physiological processes. For instance, research has shown that in rats, there is no addition of 6-keto PGF1α to the urine as it passes through the urinary bladder, indicating that urinary levels reflect systemic and renal production rather than local bladder synthesis. nih.gov Furthermore, studies in mice have focused on identifying and quantifying the major urinary metabolites of 6-keto PGF1α, such as 2,3-dinor-6-keto PGF1α, to provide a more accurate picture of PGI2 catabolism. nih.govcaymanchem.com These metabolite measurements are critical as they are not formed by free radical mechanisms, thus offering an unbiased marker for the enzymatic production of PGI2 via cyclooxygenases. nih.gov

The table below summarizes findings from a study investigating the urinary excretion of 6-keto PGF1α in normal and pre-eclamptic women, highlighting the utility of this measurement in clinical research models.

GroupUrinary 6-keto PGF1α (pg/mg creatinine)
Normal Pregnant (Pregnancy)211.2 +/- 33.8
Normal Pregnant (Postpartum)160.1 +/- 9.1
Pre-eclamptic (Pregnancy)105.3 +/- 28.2
Pre-eclamptic (Postpartum)99.0 +/- 12.5

Data from a study on pre-eclampsia, presented as mean +/- standard error. nih.gov

This data demonstrates a significant decrease in urinary 6-keto PGF1α excretion in pre-eclamptic women during pregnancy compared to normal controls, suggesting an altered PGI2 metabolism in this condition. nih.gov

Tissue Homogenate Measurements

The quantification of 6-keto PGF1α in tissue homogenates allows for the direct assessment of PGI2 production in specific organs or tissues. This technique is invaluable for understanding the local regulation of PGI2 synthesis in response to various stimuli or in different disease models.

For example, the production of 6-keto PGF1α has been measured in homogenates of various rat tissues to understand the distribution of prostaglandin biosynthetic pathways. scilit.com Research on rat aorta has utilized methods like mass fragmentography and high-resolution gas chromatography with electron capture detection to measure the release of 6-keto PGF1α, providing sensitive and specific quantification of PGI2 produced by individual aortae. nih.gov

The following table illustrates the levels of 6-keto PGF1α in the plasma of critically ill surgical patients, which can be conceptually linked to understanding tissue-level production during systemic stress.

Patient GroupArterial 6-keto-PGF1α (pg/mL)Mixed Venous 6-keto-PGF1α (pg/mL)
Major TraumaSignificantly elevatedSignificantly elevated
SepsisSignificantly elevatedSignificantly elevated
ControlsBaselineBaseline

Summary of findings from a study on critically ill surgical patients. nih.gov

These findings indicate that significant tissue injury and infection lead to increased systemic production of PGI2, as reflected by elevated plasma 6-keto PGF1α levels. nih.gov

Cell Culture Supernatant Quantification

Measuring 6-keto PGF1α in cell culture supernatants is a fundamental technique for in vitro studies investigating the cellular and molecular mechanisms of PGI2 synthesis. This method allows researchers to examine the effects of various agonists, inhibitors, and genetic manipulations on the capacity of specific cell types to produce PGI2.

A key application is in the study of vascular endothelial cells. Research has examined the production of 6-keto PGF1α by human endothelial cell cultures in response to serum from normal and diabetic individuals. nih.gov These studies have revealed that serum from diabetic patients stimulates significantly less prostacyclin production compared to serum from healthy controls, suggesting a potential link to the microangiopathy associated with diabetes. nih.gov

In another example, the production of 6-keto PGF1α by rat granulosa cells was measured to explore the role of PGI2 in preovulatory follicular function. The study found that both luteinizing hormone (LH) and a potent LHRH agonist stimulated 6-keto PGF1α synthesis, indicating that PGI2 is a potential mediator of hormonal actions in the ovary. nih.gov

The table below presents data from an in vitro study on rat granulosa cells, demonstrating the stimulation of 6-keto PGF1α synthesis.

Treatment6-keto PGF1α Synthesis
ControlBaseline
Arachidonic Acid~4-fold increase
Luteinizing Hormone (LH)~4-fold increase
Arachidonic Acid + LHMaximum stimulation

Results from a study on rat granulosa cells in vitro. nih.gov

This data clearly shows that both the substrate, arachidonic acid, and the hormonal stimulus, LH, significantly increase PGI2 production by these cells. nih.gov

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